(3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine
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Overview
Description
(3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine is a complex organic compound that features both benzyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxybenzyl halide, which is then reacted with 2-(5-methoxy-1H-indol-3-yl)ethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
(3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological research.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- (3-Chloropropyl)trimethoxysilane
Uniqueness
Compared to similar compounds, (3,4-dimethoxybenzyl)[2-(5-methoxy-1{H}-indol-3-yl)ethyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-16-5-6-18-17(11-16)15(13-22-18)8-9-21-12-14-4-7-19(24-2)20(10-14)25-3/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVMOMBUJGGQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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